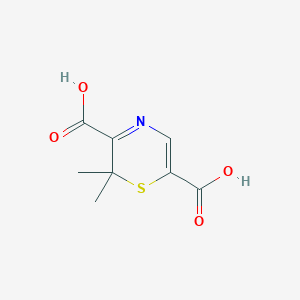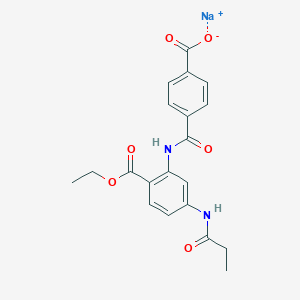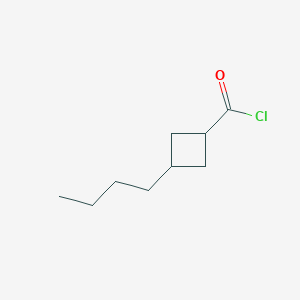
3-Butylcyclobutane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butylcyclobutane-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a carbonyl chloride derivative that is used in the synthesis of various compounds. This chemical has a variety of applications in the field of organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-Butylcyclobutane-1-carbonyl chloride is not well understood. However, it is known to react with various nucleophiles such as amines and alcohols to form stable carbamate and ester derivatives. These derivatives have a variety of applications in organic synthesis and drug discovery.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-Butylcyclobutane-1-carbonyl chloride. However, it is known to be a potent carbonylating agent that can modify various nucleophilic biomolecules. This may have implications for the biological activity of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Butylcyclobutane-1-carbonyl chloride in lab experiments is its high reactivity and selectivity. It can be used to selectively modify specific functional groups in complex molecules. However, the high reactivity of this compound also makes it challenging to handle and requires careful handling.
Orientations Futures
There are several future directions for the use of 3-Butylcyclobutane-1-carbonyl chloride in scientific research. One potential application is in the synthesis of complex natural products and pharmaceuticals. It can also be used to modify specific functional groups in biomolecules for the development of new drugs. Additionally, the development of new synthetic methodologies using 3-Butylcyclobutane-1-carbonyl chloride may lead to the discovery of novel compounds with potential biological activity.
Méthodes De Synthèse
The synthesis of 3-Butylcyclobutane-1-carbonyl chloride can be achieved by reacting 3-butylcyclobutanol with thionyl chloride. This reaction leads to the formation of 3-Butylcyclobutane-1-carbonyl chloride along with hydrogen chloride gas as a by-product. The reaction is highly exothermic and requires careful handling.
Applications De Recherche Scientifique
3-Butylcyclobutane-1-carbonyl chloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds such as amino acids, peptides, and other complex molecules. It is also used in the preparation of functionalized cyclobutane derivatives that have potential applications in drug discovery.
Propriétés
Numéro CAS |
122641-04-7 |
|---|---|
Nom du produit |
3-Butylcyclobutane-1-carbonyl chloride |
Formule moléculaire |
C9H15ClO |
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
3-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3 |
Clé InChI |
AWONPYYXRLBSEF-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)Cl |
SMILES canonique |
CCCCC1CC(C1)C(=O)Cl |
Synonymes |
Cyclobutanecarbonyl chloride, 3-butyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
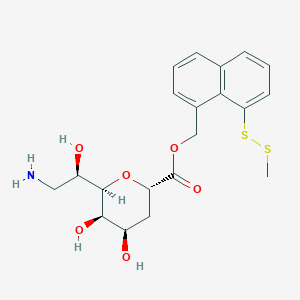
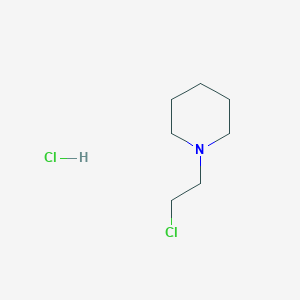
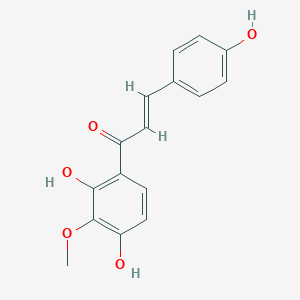
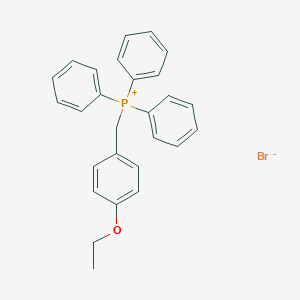
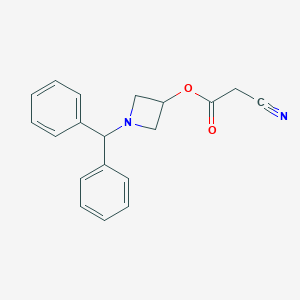
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
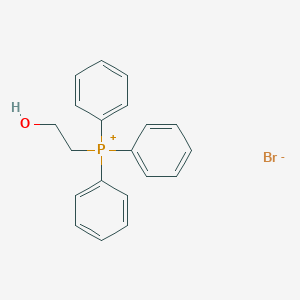
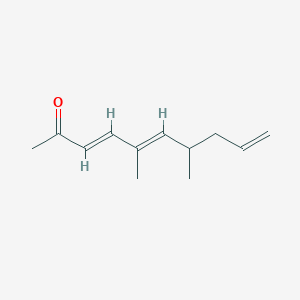
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
